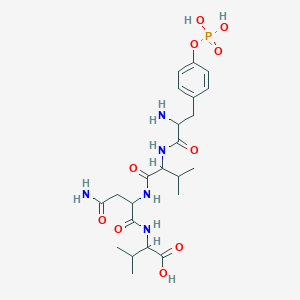

H-Tyr(PO3H2)-Val-Asn-Val-OH

Description

Significance of Protein Phosphorylation as a Key Regulatory Mechanism

Protein phosphorylation is a reversible post-translational modification where a phosphate (B84403) group is covalently attached to an amino acid residue of a protein. nih.govvirginia.edu This seemingly simple addition, catalyzed by enzymes known as kinases, can dramatically alter a protein's conformation, activity, and its interactions with other molecules. nih.gov The removal of these phosphate groups by phosphatases ensures the process is dynamic and tightly controlled. virginia.edu This "on-off" switching mechanism is a cornerstone of cellular regulation, governing a vast array of processes including cell cycle progression, metabolism, and apoptosis. bindingdb.org It is estimated that a significant portion of the human proteome undergoes phosphorylation, highlighting the pervasive importance of this regulatory event. bindingdb.org

Overview of Tyrosine Phosphorylation in Signal Transduction Pathways

While phosphorylation can occur on several amino acids, the phosphorylation of tyrosine residues holds special significance in the signal transduction pathways of multicellular organisms. researchgate.netpdbj.org Tyrosine kinases, the enzymes responsible for this modification, are often components of cell surface receptors that bind to extracellular signals like growth factors and hormones. pdbj.orgd-nb.info Upon activation, these kinases phosphorylate tyrosine residues on themselves and on other downstream signaling proteins. d-nb.info These newly created phosphotyrosine (pTyr) sites act as docking platforms for other proteins containing specialized recognition modules, most notably the Src Homology 2 (SH2) domain. researchgate.netd-nb.info This recruitment of signaling partners to the activated receptor complex initiates a cascade of intracellular events that ultimately leads to a specific cellular response, such as cell growth or differentiation. virginia.edu The fidelity of these signaling pathways depends on the highly specific recognition of phosphotyrosine-containing sequences by SH2 domains. d-nb.info

Role of Synthetic Phosphopeptides, Including H-Tyr(PO3H2)-Val-Asn-Val-OH, as Molecular Tools and Substrates in Biological Research

To investigate the intricate interactions within tyrosine kinase signaling pathways, researchers rely on synthetic phosphopeptides. These short, custom-synthesized chains of amino acids contain a phosphorylated tyrosine residue at a specific position, mimicking the docking sites found on native proteins. nih.gov These synthetic molecules are invaluable for a variety of applications. They can be used to identify and characterize the binding specificity of SH2 domains, to isolate and purify SH2-containing proteins from cell lysates, and to act as inhibitors to block specific protein-protein interactions within a signaling cascade. researchgate.netnih.gov Furthermore, these phosphopeptides serve as crucial substrates for protein tyrosine phosphatases (PTPs), the enzymes that counteract the action of tyrosine kinases. hubrecht.eu By using specific phosphopeptide sequences, researchers can study the activity and substrate specificity of individual PTPs. nih.govhubrecht.eu

The synthetic phosphopeptide H-Tyr(PO3H2)-Val-Asn-Val-OH is a prime example of such a molecular tool. Its specific amino acid sequence, particularly the valine and asparagine residues following the phosphotyrosine, makes it a high-affinity ligand for the SH2 domain of the Growth factor receptor-bound protein 2 (Grb2). nih.govvirginia.edu Grb2 is a critical adaptor protein that links activated receptor tyrosine kinases to downstream signaling pathways, most notably the Ras/MAPK pathway which is frequently dysregulated in cancer. virginia.eduresearchgate.net

Detailed Research Findings:

The utility of H-Tyr(PO3H2)-Val-Asn-Val-OH and its derivatives lies in their specific interaction with the Grb2 SH2 domain. The sequence pTyr-Val-Asn-Val has been identified as an optimal binding motif for Grb2. virginia.edu This specificity allows researchers to use this peptide to study the role of the Grb2-mediated signaling axis. For instance, it can be used as a competitive inhibitor to disrupt the interaction between Grb2 and its natural binding partners, such as the Shc protein, thereby probing the downstream consequences of this disruption. nih.gov

Studies have quantified the binding affinity of a closely related, modified version of this peptide, Ac-pYVN-NH2, to the Grb2 SH2 domain. Isothermal titration calorimetry experiments have provided precise thermodynamic data for this interaction.

| Interacting Molecules | Binding Affinity (Kd) | Method |

| Monomeric Grb2-SH2 and Ac-pYVN-NH2 | 6.7 µM | Isothermal Titration Calorimetry |

| Domain-swapped dimeric Grb2-SH2 and Ac-pYVN-NH2 (Site 1) | 21.2 µM | Isothermal Titration Calorimetry |

| Domain-swapped dimeric Grb2-SH2 and Ac-pYVN-NH2 (Site 2) | 1.5 x 10^5 M⁻¹ (Ka) | Isothermal Titration Calorimetry |

| Data sourced from a study on the structural and energetic aspects of Grb2-SH2 domain-swapping. nih.govresearchgate.net |

These findings demonstrate that the monomeric form of the Grb2-SH2 domain binds the phosphopeptide with a significantly higher affinity than the domain-swapped dimer. nih.gov Such quantitative data is crucial for designing experiments that aim to modulate Grb2 signaling.

In addition to its role in studying SH2 domain interactions, H-Tyr(PO3H2)-Val-Asn-Val-OH can theoretically serve as a substrate for protein tyrosine phosphatases. The specificity of PTPs is determined by the amino acid sequence surrounding the phosphotyrosine. For example, PTP1B shows a preference for acidic residues around the phosphotyrosine, while SHP-1 and SHP-2 also recognize hydrophobic residues. nih.govnih.gov Based on its sequence, H-Tyr(PO3H2)-Val-Asn-Val-OH, with its hydrophobic valine residues, could potentially be a substrate for various PTPs. However, specific kinetic data (such as Kcat and Km values) for the dephosphorylation of this particular peptide by phosphatases like PTP1B, SHP-1, or SHP-2 are not extensively documented in the available literature. Further research would be needed to fully characterize its behavior as a PTP substrate.

Properties

Molecular Formula |

C23H36N5O10P |

|---|---|

Molecular Weight |

573.5 g/mol |

IUPAC Name |

2-[[4-amino-2-[[2-[[2-amino-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C23H36N5O10P/c1-11(2)18(22(32)26-16(10-17(25)29)21(31)28-19(12(3)4)23(33)34)27-20(30)15(24)9-13-5-7-14(8-6-13)38-39(35,36)37/h5-8,11-12,15-16,18-19H,9-10,24H2,1-4H3,(H2,25,29)(H,26,32)(H,27,30)(H,28,31)(H,33,34)(H2,35,36,37) |

InChI Key |

LFCOMFIDVQJRLC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)N |

Origin of Product |

United States |

Advanced Analytical and Spectroscopic Characterization of H Tyr Po3h2 Val Asn Val Oh and Phosphopeptides

Mass Spectrometry-Based Characterization of Phosphopeptide H-Tyr(PO3H2)-Val-Asn-Val-OH

Mass spectrometry (MS) stands as a primary tool for investigating protein phosphorylation due to its high sensitivity, speed, and accuracy. mtoz-biolabs.comnih.govnih.gov It enables the precise identification of phosphopeptides and the localization of phosphorylation sites. However, the substoichiometric nature of phosphorylation and the complexity of peptide mixtures derived from protein digestion often require preparatory enrichment steps to isolate phosphopeptides prior to MS analysis. nih.govsigmaaldrich.comcreative-proteomics.com

To enhance the detection of low-abundance phosphopeptides, various enrichment strategies are employed to separate them from their more abundant non-phosphorylated counterparts. nih.govnih.gov These methods are critical for reducing sample complexity and overcoming ionization suppression effects in the mass spectrometer. nih.govacs.org The primary enrichment approaches are based on affinity chromatography or immunoprecipitation. nih.gov

Immobilized Metal Affinity Chromatography (IMAC) is a widely used technique for the selective isolation of phosphopeptides. creative-proteomics.comspringernature.com The method is based on the affinity interaction between the negatively charged phosphate (B84403) group on a peptide, such as the one on the tyrosine residue of H-Tyr(PO3H2)-Val-Asn-Val-OH, and positively charged metal ions chelated to a stationary phase. creative-proteomics.comnih.govspringernature.com

Key Research Findings:

Principle: Trivalent metal ions such as Gallium (Ga³⁺), Iron (Fe³⁺), and Aluminum (Al³⁺), or tetravalent ions like Zirconium (Zr⁴⁺) and Titanium (Ti⁴⁺), are immobilized on a resin and used to capture phosphopeptides. creative-proteomics.comspringernature.comnih.gov

Selectivity and Challenges: A significant challenge with IMAC is the non-specific binding of highly acidic, non-phosphorylated peptides (e.g., those rich in aspartic and glutamic acid). springernature.comnih.gov This issue can be mitigated by performing the binding step at a low pH, which protonates the acidic carboxyl groups and reduces their affinity for the metal ions. springernature.comnih.gov

Elution: Enriched phosphopeptides are typically released from the IMAC resin using solutions with a high pH (alkaline buffers) or buffers containing phosphate, which acts as a competitor for binding to the metal ions. springernature.comnih.gov

Applications: IMAC is effective for enriching phosphopeptides from complex mixtures and has a tendency to show preference for multiply phosphorylated peptides. acs.orgspringernature.comchromatographyonline.com

| IMAC Feature | Description | References |

|---|---|---|

| Principle of Interaction | Reversible coordination between negatively charged phosphate groups and positively charged, immobilized metal ions (e.g., Fe³⁺, Ga³⁺, Ti⁴⁺). | creative-proteomics.comspringernature.comnih.gov |

| Primary Advantage | Effective for enriching a broad range of phosphopeptides from complex samples. | springernature.com |

| Common Challenge | Non-specific binding of acidic peptides (rich in Asp, Glu). | springernature.comnih.gov |

| Mitigation Strategy | Lowering the pH of the loading buffer to protonate carboxyl groups. | springernature.comnih.gov |

| Elution Method | Application of high pH buffers or phosphate-containing solutions. | springernature.comnih.gov |

| Enrichment Preference | Tends to show higher affinity for multi-phosphorylated peptides. | acs.orgchromatographyonline.com |

Metal Oxide Affinity Chromatography (MOAC) has become an increasingly popular and powerful alternative to IMAC for phosphopeptide enrichment. researchgate.netcapes.gov.br This technique utilizes the strong affinity of metal oxides, most notably titanium dioxide (TiO₂) and zirconium dioxide (ZrO₂), for phosphate groups. researchgate.netcreative-proteomics.com

Key Research Findings:

Principle: The interaction in MOAC is based on a Lewis acid-base mechanism between the phosphate groups of the phosphopeptide and the metal oxide surface. researchgate.net

Selectivity and Efficiency: TiO₂ is highly effective and widely used for phosphopeptide enrichment, demonstrating high selectivity and capacity. creative-proteomics.comzirchrom.comresearchgate.net MOAC is often considered more selective than traditional IMAC and more tolerant to detergents and low pH conditions. researchgate.netcreative-proteomics.com

Combined Approaches: Some studies have shown that TiO₂ and ZrO₂ have complementary specificities. acs.org Novel materials that combine both TiO₂ and ZrO₂ have been developed to improve the breadth of phosphopeptide capture, efficiently enriching both mono- and multi-phosphorylated peptides. rsc.orgnih.gov For instance, a TiO₂-ZrO₂ affinity chromatography micro-column was shown to successfully enrich and separate standard phosphopeptides. rsc.org

Application: Like IMAC, the sample is typically loaded under acidic conditions to reduce non-specific binding of acidic peptides, and elution is achieved under alkaline conditions. creative-proteomics.com Tandem MOAC strategies, involving an initial enrichment of phosphoproteins followed by a second enrichment of phosphopeptides after digestion, can probe the phosphoproteome to an unprecedented depth. nih.gov

A highly specific method for phosphopeptide enrichment involves immunoprecipitation using antibodies that recognize phosphorylated amino acid residues. nih.govresearchgate.net For a peptide such as H-Tyr(PO3H2)-Val-Asn-Val-OH, an anti-phosphotyrosine antibody would be particularly effective. chromatographyonline.comcellsignal.com

Key Research Findings:

Principle: This technique relies on the high specificity of antibodies that bind to a specific phosphorylated residue (phosphoserine, phosphothreonine, or phosphotyrosine). cellsignal.comjove.com

High Specificity: Anti-phosphotyrosine antibodies are especially well-established and valuable for enriching peptides phosphorylated at tyrosine residues, which are generally less abundant than serine or threonine phosphorylation. nih.govchromatographyonline.comcellsignal.com This makes the method ideal for selectively isolating peptides like H-Tyr(PO3H2)-Val-Asn-Val-OH from a complex mixture.

Methodology: In a typical workflow, antibodies immobilized on beads are incubated with the peptide mixture. jove.com After binding, the bead-antibody-phosphopeptide complexes are isolated, washed, and the phosphopeptides are eluted, often by using a low pH buffer to disrupt the antibody-antigen interaction. jove.com

Limitations: A potential limitation is that the binding efficiency of some antibodies can be influenced by the amino acid sequence surrounding the phosphorylation site. nih.govresearchgate.net

| Enrichment Technique | Principle | Primary Advantage | Common Limitation | References |

|---|---|---|---|---|

| IMAC | Chelation of phosphate groups by immobilized metal ions (e.g., Fe³⁺, Ga³⁺). | Broadly applicable, good for multi-phosphorylated peptides. | Non-specific binding of acidic peptides. | acs.orgspringernature.comnih.gov |

| MOAC (TiO₂, ZrO₂) | Lewis acid-base interaction between phosphate groups and metal oxide surface. | High selectivity and capacity, tolerant to various buffer conditions. | Can have some bias in peptide capture depending on the material. | researchgate.netcapes.gov.brcreative-proteomics.com |

| Antibody Enrichment | Specific binding of an antibody to a phosphorylated residue (e.g., pTyr). | Extremely high specificity, ideal for low-abundance sites like pTyr. | Binding can be context-dependent; higher cost. | nih.govchromatographyonline.comcellsignal.com |

Once phosphopeptides are enriched, tandem mass spectrometry (LC-MS/MS) is the definitive method for confirming their sequence and pinpointing the exact location of the phosphate group. mtoz-biolabs.comnih.gov

Key Research Findings:

Site Localization: In an MS/MS experiment, enriched phosphopeptides are selected and fragmented. mtoz-biolabs.com The resulting fragment ions (typically b- and y-ions) are analyzed. The presence of a phosphate group adds 80 Da to the mass of the modified amino acid and any fragment ion containing it. nih.gov By analyzing the mass shifts in the fragment ion series, the phosphorylation site can be unambiguously assigned to a specific residue, such as the tyrosine in H-Tyr(PO3H2)-Val-Asn-Val-OH. nih.govresearchgate.net Specialized algorithms, such as the Ascore, can be used to calculate the probability of correct site assignment based on the presence of site-determining fragment ions. nih.gov

Quantitative Analysis: Mass spectrometry also allows for the quantification of changes in phosphorylation levels. researchgate.net This is crucial for studying the dynamics of signaling pathways. Methodologies for quantitative phosphoproteomics include label-free approaches, which compare signal intensities across different runs, and stable isotope labeling methods (e.g., iTRAQ, TMT), where peptides from different samples are differentially labeled with mass tags. researchgate.net The relative intensities of the reporter ions in the MS/MS spectrum provide precise quantitative information on the change in phosphorylation at a specific site. researchgate.net

Phosphopeptide Enrichment Techniques Prior to Mass Spectrometric Analysis

Metal Oxide Affinity Chromatography (MOAC), including TiO2 and ZrO2

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of H-Tyr(PO3H2)-Val-Asn-Val-OH

While mass spectrometry excels at identification and localization, Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the three-dimensional structure of peptides and proteins in solution, under near-physiological conditions. mdpi.comuzh.ch For a peptide like H-Tyr(PO3H2)-Val-Asn-Val-OH, NMR can provide detailed insights into its solution conformation and dynamics.

Key Research Findings:

Application of 1D and 2D NMR Techniques for Phosphopeptide Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, high-resolution technique for studying the structure of peptides and proteins in solution, providing insights at an atomic level. chemrxiv.org Unlike techniques that provide global structural details, NMR can reveal information about the dynamics and conformational preferences of individual residues within a peptide chain. chemrxiv.org This is particularly valuable for phosphopeptides, as phosphorylation can induce significant structural changes that govern their biological activity. researchgate.net

One-dimensional (1D) ¹H NMR spectra offer a preliminary assessment of a peptide's conformational state. The dispersion, or range, of amide proton (HN) chemical shifts is a key indicator of structure. chemrxiv.org A narrow range of amide chemical shifts suggests a flexible, disordered, or random-coil conformation, which is common for short, unstructured peptides in aqueous solution. chemrxiv.orgportico.org Conversely, a wider dispersion indicates a more ordered or folded structure, where different amide protons exist in varied chemical environments due to stable hydrogen bonds or defined secondary structures. chemrxiv.org

Two-dimensional (2D) NMR experiments are essential for a more detailed conformational analysis. Techniques such as Total Correlated Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are central to this process.

TOCSY experiments identify networks of coupled protons within an amino acid residue, allowing for the assignment of specific resonances to each residue in the peptide sequence. chemrxiv.orgresearchgate.net

NOESY experiments detect through-space interactions between protons that are close to each other (typically <5 Å), providing crucial distance constraints for structure calculation. portico.org The pattern of NOE cross-peaks reveals the peptide's secondary structure. For example, the presence of strong sequential dNN(i, i+1) NOEs alongside weak dαN(i, i+1) NOEs is characteristic of a helical conformation. mdpi.com The absence of such medium- or long-range NOEs is indicative of a disordered, random-coil state. researchgate.netportico.org

For the phosphopeptide H-Tyr(PO3H2)-Val-Asn-Val-OH, which contains the pTyr-Val-Asn-Val sequence, NMR studies of its binding to target proteins like the Grb2 SH2 domain have revealed a distinct conformational preference. While many phosphopeptides bind to SH2 domains in an extended conformation, peptides with the pYXNX motif, such as H-Tyr(PO3H2)-Val-Asn-Val-OH, predominantly adopt a β-turn conformation upon binding. plos.orgnih.govnih.govnih.gov This specific turn is stabilized by interactions between the peptide and the binding pocket of the SH2 domain. nih.gov

Table 1: Application of NMR Techniques in Phosphopeptide Conformational Analysis

| NMR Technique | Information Obtained | Typical Findings for Phosphopeptides | References |

|---|---|---|---|

| 1D ¹H NMR | Preliminary assessment of conformational state via amide chemical shift dispersion. | Disordered peptides show low dispersion; folded peptides show high dispersion. | chemrxiv.org |

| 2D TOCSY (Total Correlated Spectroscopy) | Assigns proton resonances to specific amino acid residues (spin systems). | Essential first step for sequential resonance assignment. | chemrxiv.orgresearchgate.net |

| 2D NOESY (Nuclear Overhauser Effect Spectroscopy) | Provides inter-proton distance constraints to determine secondary and tertiary structure. | Reveals specific conformations like β-turns (e.g., pYVNV bound to Grb2-SH2) or random coils. | portico.orgplos.orgnih.gov |

| 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) | Similar to NOESY, but also effective for molecules with intermediate molecular weight where NOE signals can be zero. | Used to confirm or substitute for NOESY data in conformational studies. | mdpi.com |

NMR-Based Ligand Binding Studies with H-Tyr(PO3H2)-Val-Asn-Val-OH Analogs

NMR spectroscopy is a primary tool for studying the interactions between phosphopeptides and their protein targets. springernature.com The peptide H-Tyr(PO3H2)-Val-Asn-Val-OH serves as a recognition motif for the Src Homology 2 (SH2) domain of the Growth factor receptor-bound protein 2 (Grb2). nih.govresearchgate.net The consensus sequence for Grb2 SH2 binding is pTyr-X-Asn-X, where the asparagine at the pTyr+2 position is crucial for specificity. nih.gov NMR-based ligand binding studies provide detailed information on affinity, kinetics, and the specific residues involved in the interaction.

A widely used method is the analysis of Chemical Shift Perturbations (CSPs) . In this experiment, 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectra of an isotopically labeled protein (e.g., ¹⁵N-labeled Grb2 SH2 domain) are recorded during a titration with the unlabeled phosphopeptide ligand. biorxiv.orgnih.gov Upon binding, the chemical environment of the protein's backbone amide protons and nitrogens at the binding interface changes, causing their corresponding peaks in the HSQC spectrum to shift. nih.gov Mapping these significant CSPs onto the protein's structure reveals the ligand-binding site. nih.gov

For more dynamic interactions, NMR relaxation dispersion experiments can characterize transient, low-population "encounter complexes" that form before the final, stable complex. researchgate.netnih.gov These experiments measure the chemical exchange between the free and bound states, providing insights into the kinetics of binding and the "fuzzy" interactions that guide the ligand to its binding site. researchgate.netnih.gov Studies on the Grb2-SH2 domain have shown that the encounter complex is dominated by electrostatic interactions that create a potential to drive the binding of the phosphopeptide. researchgate.net

Isotope-filtered NMR experiments are also employed to unambiguously identify intermolecular interactions. nih.gov For instance, by using a perdeuterated protein and a protonated ligand, NOESY experiments can be filtered to show only the NOEs between the ligand and the protein, providing direct evidence of binding contacts. nih.gov Such studies have been critical in defining the β-turn conformation of Shc-derived phosphopeptides when bound to the Grb2 SH2 domain. nih.gov

Analogs of H-Tyr(PO3H2)-Val-Asn-Val-OH, sharing the pTyr-X-Asn-X motif, have been extensively studied to understand the structural basis of binding specificity. These analogs help to probe the importance of residues at different positions relative to the phosphotyrosine.

Table 2: Examples of NMR-Based Ligand Binding Studies with H-Tyr(PO3H2)-Val-Asn-Val-OH Analogs and Related Peptides

| Peptide/Analog | Binding Target | NMR Technique(s) Used | Key Findings | References |

|---|---|---|---|---|

| Shc-derived phosphopeptide (pYVNV motif) | Grb2 SH2 Domain | Isotope-filtered NOESY | Peptide binds in a β-turn conformation, unlike the extended conformation seen with other SH2 domains. | nih.gov |

| pYVNV-containing inhibitor | Grb2 SH2 Domain | ¹H-¹⁵N HSQC, Intermolecular NOEs | Confirmed the β-turn conformation and identified specific hydrogen bonds and hydrophobic contacts. | nih.gov |

| Phosphopeptide EpYINSQV | Grb2 SH2 Domain | ¹⁵N CPMG Relaxation Dispersion | Characterized a dynamic encounter complex with fuzzy electrostatic and hydrophobic interactions. | nih.govrcsb.org |

| Phosphopeptide ESVDYVPMLDMK (=pTyr) | p85α PI3'K SH2-N Domain | ¹H-¹⁵N HSQC Titration, ¹⁵N-¹H NOE | Mapped the peptide-binding surface and showed no significant change in protein mobility upon binding. | nih.gov |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Analytical Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, quantification, and purity assessment of synthetic peptides. openaccessjournals.comresearchgate.net For phosphopeptides like H-Tyr(PO3H2)-Val-Asn-Val-OH, Reversed-Phase HPLC (RP-HPLC) is the most common method employed. acs.orgnih.gov The principle of RP-HPLC involves a non-polar stationary phase (typically C8 or C18 alkyl chains bonded to silica) and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724), containing an ion-pairing agent. acs.orgnih.gov

The purity of a synthetic peptide is determined by integrating the area of the main peak in the chromatogram and expressing it as a percentage of the total area of all peaks, typically detected by UV absorbance at 215-230 nm. jst.go.jpresearchgate.net For instance, the precursor building block Fmoc-Tyr(PO3H2)-OH is commercially available with a purity specification of ≥95.0% as determined by HPLC. sigmaaldrich.com

Several factors influence the chromatographic behavior of phosphopeptides:

Ion-Pairing Agents: The choice of ion-pairing agent in the mobile phase is critical. Trifluoroacetic acid (TFA) is commonly used and generally leads to the elution of phosphopeptides before their non-phosphorylated forms. nih.gov

Mobile Phase pH: The pH of the mobile phase can alter the charge state of both the peptide and the stationary phase, significantly affecting retention. Multidimensional HPLC approaches may use a high pH (e.g., 7.5 with ammonium (B1175870) formate) in the first dimension and a low pH (e.g., 2.0 with formic acid) in the second dimension to achieve high-resolution separation of complex phosphopeptide mixtures. acs.org

Challenges: The analysis of phosphopeptides by HPLC can be challenging. Small, hydrophilic phosphopeptides may have poor retention on trapping columns or elute in the void volume. Furthermore, the phosphate group can chelate metal ions (e.g., from stainless steel components or solvents), which can alter chromatographic behavior and suppress signal intensity in mass spectrometry. nih.gov The addition of chelating agents like EDTA can mitigate this issue. nih.gov

Specialized HPLC strategies, such as using titania-based precolumns, can be employed for the selective enrichment of phosphopeptides from complex mixtures before analytical separation. jst.go.jpoup.com

Table 3: Typical HPLC Conditions for Phosphopeptide Analysis

| Component | Description | Example/Application | References |

|---|---|---|---|

| Stationary Phase (Column) | Non-polar C18 (octadecyl) or C8 (octyl) silica-based columns are most common for RP-HPLC. | Hypersil GOLD aQ 5 µm C18 column for separating phosphopeptides from a mouse liver digest. | acs.org |

| Mobile Phase (Aqueous) | Typically water with an ion-pairing agent. | 0.1% Trifluoroacetic Acid (TFA) in water; 25 mM Ammonium Formate (NH₄FA) at pH 7.5. | acs.orgnih.gov |

| Mobile Phase (Organic) | Typically acetonitrile (ACN) with the same ion-pairing agent as the aqueous phase. | 0.1% TFA in ACN; 25 mM NH₄FA in 90% ACN. | acs.orgnih.gov |

| Detection | UV absorbance is standard for purity assessment. Mass Spectrometry (MS) is used for identification. | UV detection at 215 nm for peptide bonds or 275-280 nm for aromatic residues like tyrosine. | jst.go.jpresearchgate.net |

| Specialized Techniques | Enrichment or orthogonal separation methods. | Titania (TiO₂) precolumns for selective phosphopeptide capture; 2D RP-RP-HPLC with different pH values. | acs.orgjst.go.jpoup.com |

Molecular Interactions and Biochemical Mechanisms Mediated by H Tyr Po3h2 Val Asn Val Oh

Interactions with Src Homology 2 (SH2) Domains

Src Homology 2 (SH2) domains are highly conserved protein modules, approximately 100 amino acids in length, that play a pivotal role in signal transduction by binding to specific phosphotyrosine-containing sequences. nih.govresearchgate.net The interaction of peptides like H-Tyr(PO3H2)-Val-Asn-Val-OH with SH2 domains is a cornerstone of signaling cascades initiated by receptor tyrosine kinases and cytoplasmic tyrosine kinases. frontiersin.orguokerbala.edu.iq

The binding of a phosphopeptide to an SH2 domain is a highly specific event, crucial for ensuring the fidelity of cellular signaling. nih.gov While the phosphotyrosine residue is the primary anchor, the amino acid sequence immediately C-terminal to the pTyr largely dictates the binding specificity and affinity. plos.orgnih.gov SH2 domains typically exhibit binding affinities for their cognate phosphopeptides in the micromolar to high nanomolar range (10⁻⁵ to 10⁻⁸ M). mdpi.comuniroma1.it This interaction is characterized by a very high association rate and a rapid dissociation rate, which permits the dynamic and rapid exchange of signaling proteins at phosphorylation sites. nih.gov

Different SH2 domains recognize distinct peptide motifs. For instance, the SH2 domain of the adaptor protein Grb2 preferentially binds to the consensus sequence pTyr-X-Asn-X, where X is often a hydrophobic residue. nih.gov The peptide H-Tyr(PO3H2)-Val-Asn-Val-OH fits this motif well, with Valine at the pY+1 position and the critical Asparagine at the pY+2 position. The presence of this Asn residue is considered essential for high-affinity binding to the Grb2 SH2 domain. nih.gov In contrast, the Crk SH2 domain recognizes motifs with a Proline or Leucine at the pY+3 position. nih.gov This demonstrates that the identity of the residues C-terminal to the pTyr is a key determinant of which SH2-containing protein is recruited.

| SH2 Domain | Ligand Peptide Sequence | Binding Affinity (K_d) | Reference |

| Grb2 | pY-V-N-V | High (specific value varies) | nih.gov |

| Crk | pY-D-V-P | 0.35 µM (for p130Cas Tyr(P)-362) | nih.gov |

| SH2-B | pY-E-X-I (Jak2 pTyr813) | High | nih.govosti.govebi.ac.uk |

| APS | pY-X-X-X (Insulin Receptor) | High | nih.govosti.govebi.ac.uk |

| Gads | pL-A-T-pY-V-N-V | K_b = 5.34 x 10⁶ M⁻¹ | embopress.org |

This table presents a selection of SH2 domain binding affinities to illustrate specificity. K_d (dissociation constant) is a measure of affinity, where a lower value indicates stronger binding. K_b is the binding constant.

The structural basis for the interaction between SH2 domains and phosphopeptides is well-characterized, often described as a "two-pronged plug in a two-holed socket" model. plos.orgfrontiersin.org The SH2 domain itself consists of a central anti-parallel β-sheet flanked by two α-helices. frontiersin.org This architecture creates two distinct binding pockets.

The first is a deep, positively charged pocket that specifically accommodates the negatively charged phosphotyrosine residue. frontiersin.org A highly conserved arginine residue within the SH2 domain's FLVR motif forms critical hydrogen bonds with the phosphate (B84403) group, anchoring the peptide to the domain. mdpi.com This interaction is the primary determinant of binding and is contingent on the tyrosine being phosphorylated; non-phosphorylated peptides show no measurable binding. nih.gov

The second pocket is a shallower, more variable hydrophobic pocket that recognizes a specific amino acid residue C-terminal to the pTyr, typically at the pY+3 position. frontiersin.orgnih.govosti.govebi.ac.uk This pocket is the primary determinant of binding specificity. In the case of H-Tyr(PO3H2)-Val-Asn-Val-OH, the Valine residue at the pY+3 position would fit into this hydrophobic pocket in many SH2 domains, such as that of Grb2. nih.gov Furthermore, for certain SH2 domains like Grb2, other residues make critical contacts; the Asparagine at pY+2 is known to form specific hydrogen bonds with the protein backbone, further stabilizing the complex and enhancing specificity. nih.gov

It is increasingly clear that the simple two-pronged model is an oversimplification and that the entire peptide sequence context plays a vital role in determining binding affinity and specificity. plos.orgnih.gov All three residues C-terminal to the phosphotyrosine can influence the conformation of the bound peptide and its interaction with the SH2 domain. plos.org

Studies have revealed the importance of both "permissive" residues, which enhance binding, and "non-permissive" residues, which inhibit it, at various positions along the peptide. researchgate.netnih.gov For example, while the Grb2 SH2 domain has a strong preference for Asn at pY+2, other SH2 domains may not tolerate it. The sequence context allows for fine-tuning of binding, enabling discrimination between even closely related SH2 domains. nih.gov The specific sequence Val-Asn-Val in H-Tyr(PO3H2)-Val-Asn-Val-OH provides a unique conformational and chemical signature. While the Val at pY+1 and pY+3 provide hydrophobic contacts, the central Asn at pY+2 is a key specificity determinant for a subset of SH2 domains like Grb2 and Gads. nih.govembopress.org Some SH2 domains, such as those in SHP2 and PLCγ1, have extended binding grooves that can interact with residues as far as pY+5 or pY+6, demonstrating that the context can extend well beyond the canonical pY+3 position. nih.govmerckmillipore.com

Structural Basis of Phosphotyrosine Recognition by SH2 Domains

Interactions with Phosphotyrosine Binding (PTB) Domains

Phosphotyrosine Binding (PTB) domains represent another major class of modules that recognize phosphotyrosine residues. mdpi.com However, they are structurally distinct from SH2 domains and exhibit a fundamentally different mode of recognition. nih.gov

The crucial difference lies in the sequence determinants for binding. While SH2 domains primarily recognize residues C-terminal to the pTyr, PTB domains typically bind to sequences N-terminal to the phosphotyrosine. uokerbala.edu.iq The canonical recognition motif for many PTB domains is the Asn-Pro-X-pTyr (NPXpY) sequence, found in various receptors. uokerbala.edu.iqnih.gov

Given this requirement for N-terminal residues, the peptide H-Tyr(PO3H2)-Val-Asn-Val-OH, which lacks any amino acids preceding the phosphotyrosine, is not an optimal ligand for most PTB domains. Its interactions with PTB domains would be expected to be weak or non-existent, highlighting the orthogonal specificity between SH2 and PTB domain families. This distinction is a critical element in the specific wiring of phosphotyrosine signaling pathways.

Substrate Recognition and Dephosphorylation by Protein Tyrosine Phosphatases (PTPs)

The phosphorylation state of tyrosine residues is dynamically regulated by the opposing actions of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs). uniroma1.itannualreviews.org Phosphopeptides such as H-Tyr(PO3H2)-Val-Asn-Val-OH can act as substrates for PTPs, which catalyze the hydrolytic removal of the phosphate group, returning the tyrosine residue to its non-phosphorylated state. smolecule.comnih.gov This "erasure" of the signal is essential for terminating signaling events and maintaining cellular homeostasis. nih.gov

PTPs are a large and diverse family of enzymes, but they share a highly conserved catalytic domain and a common chemical mechanism. annualreviews.organnualreviews.org The dephosphorylation reaction proceeds via a two-step process involving a covalent thiophosphoryl enzyme intermediate. annualreviews.orgnih.gov

Step 1 (Intermediate Formation): A cysteine residue in the PTP active site, housed within the conserved P-loop [(I/V)HCXAGXGR(S/T)], acts as a nucleophile, attacking the phosphorus atom of the phosphotyrosine substrate. annualreviews.orgnih.gov This is facilitated by a nearby aspartic acid residue (part of the WPD loop) that acts as a general acid, protonating the phenolic oxygen of the leaving tyrosine group. annualreviews.orgnih.gov This results in the formation of a covalent cysteinyl-phosphate intermediate and the release of the dephosphorylated peptide.

Step 2 (Intermediate Hydrolysis): The same aspartic acid, now acting as a general base, activates a water molecule, which then hydrolyzes the thiophosphoryl intermediate. This regenerates the free enzyme and releases an inorganic phosphate molecule. nih.gov

| PTP | Preferred Residues Flanking pTyr | Disfavored Residues | Reference |

| PTP1B | Acidic (Asp, Glu) on both sides | Basic (Arg, Lys), Pro at pY+1, Gly at pY-1 | nih.gov |

| SHP-1 | Acidic and aromatic hydrophobic on both sides | - | nih.gov |

| SHP-2 | Similar to SHP-1, strong preference for acidic and aromatic hydrophobic | - | nih.gov |

| RPTPα | Very weak sequence specificity | - | nih.gov |

| PTP-PEST | Acidic, Asn, Ser at pY-2, pY-3; Hydrophobic at pY-1 | - | core.ac.uk |

This table summarizes the general substrate specificities for the catalytic domains of several common PTPs.

Regulatory Mechanisms of PTPs and Their Modulation by Phosphotyrosine Peptides

Protein Tyrosine Phosphatases (PTPs) are crucial regulators of signal transduction pathways that depend on tyrosine phosphorylation. hubrecht.eunih.gov Their activity is not constitutive; instead, it is tightly controlled by a variety of sophisticated mechanisms to ensure the proper balance of phosphorylation within the cell. acs.orgnih.gov These regulatory mechanisms range from the cellular level to the molecular level and include differential gene expression, specific subcellular localization, and post-translational modifications. hubrecht.eunih.govnih.gov

Key molecular regulatory mechanisms that modulate the intrinsic activity of PTPs include:

Reversible Oxidation: The active site of classical PTPs contains a highly reactive cysteine residue. acs.org This cysteine can be reversibly oxidized by reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which is often produced during receptor tyrosine kinase signaling. acs.org This oxidation to sulfenic acid inactivates the PTP, temporarily protecting newly phosphorylated substrates from dephosphorylation. The enzyme's activity can be restored by cellular reducing agents. acs.org

Allosteric Regulation: Some PTPs possess allosteric sites, distinct from the active site, where the binding of molecules can induce conformational changes that modulate catalytic activity. nih.govacs.org This allows for fine-tuning of PTP function in response to specific cellular signals.

Dimerization and Oligomerization: The formation of dimers or higher-order oligomers can regulate PTP activity, often leading to inactivation. acs.orgnih.gov For some receptor-like PTPs (RPTPs), ligand binding to the extracellular domain is thought to induce dimerization and inhibit the intracellular phosphatase domains. hubrecht.eu

Post-Translational Modifications: Besides oxidation, PTPs are regulated by other post-translational modifications, most notably phosphorylation on serine, threonine, or tyrosine residues. hubrecht.eu This phosphorylation can directly affect the enzyme's catalytic activity or create docking sites for other proteins. hubrecht.euoup.com

Limited Proteolysis: Cleavage of PTPs by proteases like calpain can also serve as a regulatory mechanism, sometimes leading to the release of a more active catalytic domain from an inhibitory region. hubrecht.euoup.com

Phosphotyrosine-containing peptides, such as H-Tyr(PO3H2)-Val-Asn-Val-OH, are central to the modulation of PTP activity. smolecule.com They function primarily by acting as mimics of the PTPs' natural substrates. oup.com By binding to the active site of a PTP, these peptides can act as competitive inhibitors, preventing the PTP from dephosphorylating its physiological targets. The specificity of this interaction is determined not only by the phosphotyrosine (pTyr) residue, which anchors the peptide in the PTP's active site, but also by the amino acids flanking the pTyr. oup.com Different PTPs exhibit distinct substrate specificities, recognizing unique sequence motifs around the phosphorylated tyrosine. oup.comresearchgate.net Therefore, a specific phosphopeptide like H-Tyr(PO3H2)-Val-Asn-Val-OH can selectively modulate the activity of a subset of PTPs, thereby influencing the specific signaling pathways they control.

Structure-Activity Relationship (SAR) Studies of H-Tyr(PO3H2)-Val-Asn-Val-OH and its Variants

The biological activity of the phosphopeptide H-Tyr(PO3H2)-Val-Asn-Val-OH is intrinsically linked to its primary sequence and the presence of the phosphate group. Structure-activity relationship (SAR) studies, which involve systematically modifying the peptide's structure and evaluating the effects on its binding affinity and functional activity, are crucial for understanding its molecular recognition principles. These studies help to decipher the role of each component of the peptide in its interaction with target proteins, such as PTPs or Src Homology 2 (SH2) domains. researchgate.net

Elucidation of Key Residues Contributing to Binding and Recognition

Phosphotyrosine (pTyr, Y(PO3H2)) : This is the most critical residue for binding to PTPs and SH2 domains. researchgate.netmerckmillipore.com The negatively charged phosphate group engages in extensive hydrogen bonding and electrostatic interactions within a highly conserved, positively charged binding pocket in the target protein. oup.comresearchgate.net Mutagenesis studies on the pTyr-binding site of SH2 domains have shown that mutating key arginine residues that coordinate the phosphate group leads to a significant loss of binding affinity. researchgate.net The aromatic ring of the tyrosine also contributes to binding through hydrophobic interactions.

Valine at position +1 (pTyr+1) : The residue immediately C-terminal to the pTyr often plays a significant role in determining binding specificity. The hydrophobic and relatively bulky side chain of valine at this position can fit into a specific hydrophobic pocket on the surface of the target protein. The nature and size of this residue are critical, and substitutions can dramatically alter binding affinity.

Asparagine at position +2 (pTyr+2) : The asparagine residue, with its polar, uncharged side chain, can form specific hydrogen bonds with the target protein, contributing to the stability and specificity of the complex. Its position and orientation are important for optimal interaction.

Alanine (B10760859) scanning mutagenesis is a common technique used to probe the energetic contribution of individual side chains. While specific data for H-Tyr(PO3H2)-Val-Asn-Val-OH is not detailed, studies on similar pTyr-containing peptides binding to the Grb2-SH2 domain provide a framework for understanding these contributions.

| Residue Position | General Role in Binding | Expected Impact of Alanine Substitution |

| pTyr | Primary anchor; electrostatic and hydrogen bonds via phosphate; hydrophobic interaction via ring. | Complete or near-complete loss of binding. |

| Val (+1) | Specificity determinant; fits into a hydrophobic pocket. | Significant loss of binding affinity. |

| Asn (+2) | Specificity determinant; potential for hydrogen bonding. | Moderate to significant loss of binding affinity. |

| Val (+3) | Contributes to overall affinity; extends interaction surface. | Minor to moderate loss of binding affinity. |

Impact of Phosphorylation Site and Amino Acid Substitutions on Biological Activity

Modifications to either the phosphate group or the surrounding amino acid sequence can have a profound impact on the biological activity of H-Tyr(PO3H2)-Val-Asn-Val-OH.

Impact of Phosphorylation Site: The phosphate group on the tyrosine residue is the cornerstone of the peptide's biological activity. biorxiv.orgthermofisher.com Its removal (dephosphorylation) would abolish the high-affinity interaction with pTyr-binding domains like SH2 and PTP active sites. The transient nature of the phosphate group due to the action of phosphatases in biological systems has led to the development of non-hydrolyzable pTyr analogs. merckmillipore.com A common analog is phosphonomethylphenylalanine (Pmp), where the phosphate oxygen atom is replaced by a methylene (B1212753) group (-CH2-). However, this substitution, while increasing stability, often results in a significant reduction in biological activity because the altered geometry and charge distribution of the phosphonate (B1237965) group disrupt the optimal interactions within the binding pocket. merckmillipore.com

Impact of Amino Acid Substitutions: The identity of the amino acids surrounding the pTyr residue is crucial for conferring specificity and high affinity. Substituting these residues can either enhance or diminish the peptide's ability to bind to its target.

Substitution at Val (+1): Replacing valine with a smaller residue like alanine would likely reduce binding due to weaker hydrophobic interactions. Conversely, replacing it with a larger hydrophobic residue might either enhance binding if the pocket can accommodate it or reduce binding due to steric hindrance.

Substitution at Asn (+2): Changing asparagine to an amino acid with different properties, such as a charged residue (e.g., aspartate or lysine) or a hydrophobic residue (e.g., leucine), would disrupt the specific hydrogen bonding patterns and could significantly decrease binding affinity.

Substitution at Val (+3): The effect of substitution at this position is generally less dramatic but still important. Studies on similar peptides have shown that hydrophobic residues are often preferred at positions C-terminal to the pTyr. For example, in inhibitors of the PDGFβR: PI3 kinase interaction, modifying the C-terminal portion of related phosphopeptides led to improved activity. researchgate.net

The following table summarizes the expected effects of various substitutions based on general principles of phosphopeptide-protein interactions.

| Original Peptide | Position of Substitution | Substituted Residue | Expected Effect on Binding/Activity | Rationale |

| H-Y(PO3H2) -V-N-V-OH | pTyr | Tyr | Abolition of activity | Loss of essential phosphate anchor. merckmillipore.com |

| H-Y(PO3H2)-V -N-V-OH | Val (+1) | Ala | Decrease | Reduced hydrophobic interaction in the specificity-determining pocket. |

| H-Y(PO3H2)-V-N -V-OH | Asn (+2) | Asp | Decrease | Introduction of a negative charge may cause electrostatic repulsion. |

| H-Y(PO3H2)-V-N-V -OH | Val (+3) | Leu | Variable | May increase affinity if the pocket accommodates a larger hydrophobic group, or decrease it due to steric clash. scispace.com |

These SAR studies are fundamental for the rational design of more potent and selective peptide-based inhibitors or probes for studying signal transduction pathways.

Structural Biology and Biophysical Characterization of H Tyr Po3h2 Val Asn Val Oh Complexes

Conformational Analysis of H-Tyr(PO₃H₂)-Val-Asn-Val-OH in Solution and Bound States

The biological activity of a peptide is intrinsically linked to its three-dimensional structure. The conformational landscape of H-Tyr(PO₃H₂)-Val-Asn-Val-OH has been investigated in both its free, solvated state and when bound to its protein targets, primarily the SH2 domain of the Growth factor receptor-bound protein 2 (Grb2).

In solution, short linear peptides like H-Tyr(PO₃H₂)-Val-Asn-Val-OH typically exist as an ensemble of rapidly interconverting conformers, lacking a single, stable structure. Techniques such as two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy are employed to understand the average conformational preferences of such peptides. These studies can reveal propensities for certain secondary structures, such as β-turns or extended conformations, which may be important for pre-organizing the peptide for binding to its receptor.

Upon binding to the Grb2-SH2 domain, the conformation of the phosphopeptide becomes well-defined. The recognition motif for the Grb2 SH2 domain is generally accepted as pTyr-X-Asn-X, where X is often a hydrophobic residue like Valine or Leucine. nih.gov While many SH2 domains recognize their peptide ligands in an extended conformation, structural studies of Grb2-SH2 complexes have revealed a notable exception. nih.gov In the bound state, the H-Tyr(PO₃H₂)-Val-Asn-Val-OH peptide adopts a specific β-turn conformation. nih.govresearchgate.net This induced fit is crucial for establishing the network of interactions that confer high affinity and specificity to the binding event. The phosphotyrosine residue anchors the peptide into a conserved binding pocket, while the subsequent residues make specific contacts with other parts of the SH2 domain surface.

Table 1: Conformational Features of H-Tyr(PO₃H₂)-Val-Asn-Val-OH

| State | Predominant Conformation | Key Structural Feature | Method of Determination |

| Solution (Unbound) | Ensemble of conformers | Flexible, dynamic | 2D NMR Spectroscopy |

| Bound (to Grb2-SH2) | Type I β-turn | Rigid, well-defined | X-ray Crystallography, NMR |

Crystal Structure Determination of Phosphopeptide-Protein Complexes

X-ray crystallography has been instrumental in providing high-resolution snapshots of phosphopeptides in complex with their protein targets. Several crystal structures of the Grb2-SH2 domain bound to ligands with sequences highly similar to H-Tyr(PO₃H₂)-Val-Asn-Val-OH have been determined, offering detailed insights into the molecular basis of recognition.

A notable example is the crystal structure of the Grb2-SH2 domain in complex with the peptide PSpYVNVQN, which was solved at a resolution of 1.5 Å. nih.gov The pYVNV motif within this peptide is directly analogous to the core sequence of H-Tyr(PO₃H₂)-Val-Asn-Val-OH. These structures reveal that the phosphotyrosine residue engages in a deep, positively charged pocket, forming hydrogen bonds and salt bridges with conserved arginine and lysine (B10760008) residues within the SH2 domain. The valine at the pTyr+1 position and the asparagine at the pTyr+2 position are critical for specificity, making key hydrophobic and hydrogen-bonding interactions, respectively, with the protein surface. The valine at the pTyr+3 position further contributes to the binding affinity through van der Waals contacts.

The Protein Data Bank (PDB) contains several entries for Grb2-SH2 domains complexed with relevant phosphopeptide ligands, which serve as excellent models for understanding the binding of H-Tyr(PO₃H₂)-Val-Asn-Val-OH.

Table 2: Representative Crystal Structures of Grb2-SH2 in Complex with Related Phosphopeptides

| PDB ID | Ligand | Resolution (Å) | Key Findings | Reference |

| 2HUW | Constrained cyclopropane-derived pYV-containing ligand | 1.90 | Demonstrates the importance of a constrained conformation for high-affinity binding. | rcsb.org |

| 3OVE | Ac-pTyr-Xaa-Asn derived tripeptide | 1.82 | Provides thermodynamic insights into the binding of short pYXN motifs. | rcsb.org |

| Not Deposited | PSpYVNVQN | 1.50 | High-resolution view of the pYVNV motif binding to the Grb2-SH2 domain. | nih.gov |

Investigation of Allosteric Modulation of Protein Function via Phosphopeptide Binding

Allosteric modulation refers to the process by which the binding of a ligand to one site on a protein influences the activity at a different site. core.ac.uk This is a fundamental mechanism for regulating the function of many proteins, including enzymes and receptors. core.ac.ukfrontiersin.org Peptides have emerged as important allosteric modulators, capable of both enhancing (Positive Allosteric Modulators, PAMs) and inhibiting (Negative Allosteric Modulators, NAMs) protein function. frontiersin.orgnih.gov

The binding of H-Tyr(PO₃H₂)-Val-Asn-Val-OH to the Grb2-SH2 domain can be considered a form of allosteric modulation of the Grb2 protein's function. Grb2 is an adaptor protein, meaning its primary role is to link other proteins together in signaling pathways. It consists of one SH2 domain flanked by two SH3 (Src Homology 3) domains. The SH2 domain binds to phosphotyrosine motifs on activated receptors or other signaling proteins, while the SH3 domains recruit proline-rich sequences on downstream effectors, such as the Ras guanine (B1146940) nucleotide exchange factor Sos.

Table 3: Allosteric Modulation Concepts

| Term | Definition | Relevance to H-Tyr(PO₃H₂)-Val-Asn-Val-OH |

| Allosteric Site | A site on a protein distinct from the primary functional site (e.g., active site). | The Grb2-SH2 domain can be considered an allosteric site for regulating the function of the entire Grb2-Sos complex. |

| Allosteric Modulator | A molecule that binds to an allosteric site and alters the protein's activity. | H-Tyr(PO₃H₂)-Val-Asn-Val-OH acts as an allosteric modulator by binding to the SH2 domain. |

| Negative Allosteric Modulator (NAM) | An allosteric modulator that reduces the activity of the protein. | By preventing the binding of Grb2 to its natural partners, the peptide acts as a functional NAM of the Grb2-mediated signaling pathway. |

Computational Approaches in the Study of H Tyr Po3h2 Val Asn Val Oh and Phosphopeptide Interactions

Molecular Dynamics (MD) Simulations of Phosphopeptide-Protein Complexes

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. In the context of the H-Tyr(PO3H2)-Val-Asn-Val-OH phosphopeptide, MD simulations can model its interaction with a target protein, providing a dynamic view of the binding process and the stability of the resulting complex. These simulations solve Newton's equations of motion for a system of interacting particles, generating trajectories that reveal the time evolution of the system's conformation.

Analysis of Binding Free Energies and Intermolecular Interactions

A primary goal of studying phosphopeptide-protein interactions is to quantify the strength of their binding. MD simulations, coupled with methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Free Energy Perturbation (FEP), can be used to calculate the binding free energy (ΔG_bind) of a complex. For the H-Tyr(PO3H2)-Val-Asn-Val-OH peptide binding to an SH2 domain, this analysis would partition the binding energy into its constituent components, such as van der Waals forces, electrostatic interactions, and solvation energies. plos.orgnih.gov This allows researchers to identify the key residues and forces driving the interaction. For instance, the negatively charged phosphate (B84403) group on the tyrosine residue is expected to form strong electrostatic interactions with positively charged residues like arginine or lysine (B10760008) within the SH2 domain's binding pocket. acs.org

To illustrate the type of data generated, a hypothetical breakdown of the binding free energy for the H-Tyr(PO3H2)-Val-Asn-Val-OH and an SH2 domain complex is presented below.

| Energy Component | Calculated Value (kcal/mol) |

| Van der Waals Energy | -45.7 |

| Electrostatic Energy | -150.2 |

| Polar Solvation Energy | 135.5 |

| Non-polar Solvation Energy | -5.1 |

| Total Binding Free Energy (ΔG_bind) | -65.5 |

This table is illustrative and represents the type of data obtained from MM-PBSA calculations. The values are not from a specific experimental study on H-Tyr(PO3H2)-Val-Asn-Val-OH.

Furthermore, MD simulations allow for a detailed analysis of intermolecular interactions, such as hydrogen bonds and salt bridges, that stabilize the complex. The persistence of these interactions throughout the simulation trajectory can be monitored to assess their importance for binding. For example, a stable hydrogen bond between the phosphate group of H-Tyr(PO3H2)-Val-Asn-Val-OH and a specific arginine residue in the binding pocket would be a strong indicator of its critical role in recognition. plos.org

Conformational Dynamics of Phosphorylated Peptides upon Protein Binding

Phosphorylation can significantly alter the conformational preferences of a peptide. nih.govmdpi.com MD simulations can be used to explore the conformational landscape of H-Tyr(PO3H2)-Val-Asn-Val-OH both in its free state and when bound to a protein. Upon binding, intrinsically disordered peptides often adopt a more ordered conformation, a phenomenon known as "coupled folding and binding". pnas.org By comparing the conformational ensembles of the free and bound peptide, researchers can understand how the protein-binding event influences the peptide's structure. For H-Tyr(PO3H2)-Val-Asn-Val-OH, simulations might reveal that the peptide backbone adopts a specific turn or extended conformation to fit into the binding groove of the target protein, a change induced and stabilized by the binding event itself. plos.org These phosphorylation-induced conformational changes are crucial for the regulation of protein function and signaling pathways. mdpi.com

Protein Structure Prediction and Refinement for Phosphopeptide-Bound States (e.g., AlphaFold Modifications)

The advent of deep learning-based methods like AlphaFold has revolutionized protein structure prediction. deepmind.googleebi.ac.uk However, accurately modeling the structures of protein-phosphopeptide complexes presents unique challenges. Standard versions of AlphaFold may not be adequately trained on post-translationally modified residues, potentially leading to inaccuracies in the predicted binding pose and interactions of phosphopeptides. biorxiv.org

Docking and Scoring Methodologies for Predicting Phosphopeptide-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. mdpi.com For H-Tyr(PO3H2)-Val-Asn-Val-OH, docking algorithms can be used to predict its binding mode within the active site of a protein. This process involves sampling a large number of possible conformations and orientations of the peptide within the protein's binding pocket and then using a scoring function to rank them based on their predicted binding affinity. nih.gov

Given the critical role of the phosphate group, specialized docking and scoring methods have been developed for phosphopeptide interactions. Some approaches use a phosphate probe to identify potential binding sites on a protein surface before docking the entire peptide. oup.com Scoring functions are often tailored to better account for the strong electrostatic interactions and hydrogen bonding potential of the phosphate group. The results of a docking study can provide a static snapshot of the most likely binding pose, which can guide further experimental studies, such as site-directed mutagenesis, to validate the predicted interactions.

Below is an illustrative table showing the type of output from a docking and scoring analysis for H-Tyr(PO3H2)-Val-Asn-Val-OH with a hypothetical protein target.

| Docking Pose Rank | Scoring Function Value (e.g., kcal/mol) | Predicted Key Interacting Residues in Protein |

| 1 | -10.5 | Arg155, Lys178, Ser202 |

| 2 | -9.8 | Arg155, Gln204, Tyr250 |

| 3 | -9.2 | Trp121, His180, Arg155 |

This table is for illustrative purposes only. The scoring values and interacting residues are hypothetical.

Predictive Modeling of Phosphopeptide Binding Specificity and Affinity

Predictive modeling aims to develop computational models that can forecast the binding specificity and affinity of phosphopeptides to their target proteins. nih.gov These models are often based on Quantitative Structure-Activity Relationship (QSAR) principles, which correlate the physicochemical properties of the peptides with their biological activity. biorxiv.org For a family of proteins like the 14-3-3 proteins or SH2 domains, researchers can build models based on known binding data for a set of phosphopeptides. biorxiv.orgoup.com

These models can then be used to predict the binding affinity of a new peptide like H-Tyr(PO3H2)-Val-Asn-Val-OH or to computationally screen large libraries of peptides to identify those with high affinity and specificity for a particular target. nih.gov The features used in these models can include the amino acid sequence, the properties of the residues (e.g., hydrophobicity, charge), and structural information. By analyzing the model, one can often deduce the key determinants of binding specificity, such as the preference for certain amino acids at positions flanking the phosphotyrosine.

Advanced Research Applications and Methodological Advancements Utilizing H Tyr Po3h2 Val Asn Val Oh

Development of Chemical Probes for Investigating Cellular Phosphorylation Signaling Pathways

The specific sequence of H-Tyr(PO3H2)-Val-Asn-Val-OH, particularly the pTyr-X-Asn motif, is recognized by the SH2 domains of certain adaptor proteins, such as Grb2. google.comnih.gov This makes the peptide an excellent starting point for designing chemical probes to investigate cellular signaling pathways regulated by tyrosine phosphorylation. Researchers can modify this core peptide to create probes that can be used to visualize, isolate, or quantify specific protein-protein interactions within the complex cellular environment.

Strategies for developing such probes often involve:

Labeling: Attaching fluorescent dyes, biotin, or radioactive isotopes to the peptide. These labels allow for the detection and tracking of the peptide as it interacts with its binding partners.

Cross-linking: Incorporating photo-activatable cross-linking agents. When activated by light, these agents form covalent bonds with interacting proteins, allowing for their identification and characterization.

Immobilization: Attaching the peptide to a solid support, such as agarose (B213101) beads. This creates an affinity matrix that can be used to pull down and isolate specific SH2 domain-containing proteins from cell lysates, helping to identify the components of particular signaling complexes.

By using these probes, scientists can explore the dynamics of phosphorylation-dependent signaling, identify new binding partners for key signaling proteins, and understand how these interactions are regulated in both normal and diseased cells. nih.gov The relatively short and specific sequence of H-Tyr(PO3H2)-Val-Asn-Val-OH allows for targeted studies without the complexity introduced by longer, multi-phosphorylated peptides. smolecule.com

Use of Synthetic Phosphopeptides as Substrates for Kinase and Phosphatase Activity Assays

Synthetic phosphopeptides like H-Tyr(PO3H2)-Val-Asn-Val-OH are fundamental tools for measuring the activity of protein tyrosine kinases and protein tyrosine phosphatases (PTPs). smolecule.comnih.gov The biological activity of this phosphopeptide is primarily linked to its phosphorylated tyrosine residue, which is a key regulatory site in many cellular signaling pathways. smolecule.com

In a typical phosphatase assay, the phosphopeptide serves as a specific substrate for a PTP. The enzyme catalyzes the removal of the phosphate (B84403) group from the tyrosine residue. The rate of this dephosphorylation reaction can be quantified by measuring the release of inorganic phosphate, often using a colorimetric assay. nih.gov This allows for the determination of key kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate (kcat), which provide insights into the enzyme's efficiency and substrate specificity.

Conversely, the non-phosphorylated version of this peptide, H-Tyr-Val-Asn-Val-OH, can be used as a substrate in kinase assays. In this context, a specific protein tyrosine kinase will catalyze the transfer of a phosphate group (typically from a donor molecule like ATP) to the tyrosine residue. The rate of phosphorylation can be measured, often using radiolabeled ATP, to characterize the kinase's activity.

Studies using similar phosphopeptides have demonstrated that PTPs can exhibit classical Michaelis-Menten kinetics. nih.gov The specificity of these enzymes is often influenced by the amino acids surrounding the phosphotyrosine. For instance, many PTPs show a preference for substrates containing acidic residues near the pTyr. core.ac.uk

Table 1: Representative Kinetic Data for Phosphatase Activity on Synthetic Peptides This table presents illustrative data from studies on similar phosphopeptides to demonstrate the type of information gained from such assays.

| Phosphatase | Peptide Substrate | Km (µM) | kcat/Km (s-1M-1) |

| Rat Brain PTPase | pTyr-containing 4-mer | 68 ± 9 | 4.9 x 105 |

| Rat Brain PTPase | pTyr-containing 10-mer | 42 ± 11 | 6.9 x 105 |

Data adapted from related studies on protein tyrosine phosphatases. nih.gov

Strategies for Disrupting Aberrant Protein-Protein Interactions in Cellular Signaling

Phosphorylation-dependent protein-protein interactions are essential for signal transduction, but their dysregulation can lead to diseases like cancer. google.com A critical interaction in many growth factor signaling pathways is the binding of the adaptor protein Grb2 to phosphorylated receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR). google.comnih.gov Grb2 uses its SH2 domain to recognize specific phosphotyrosine-containing sequences, with a consensus motif of pTyr-X-Asn. nih.gov

The peptide H-Tyr(PO3H2)-Val-Asn-Val-OH mimics this recognition motif. smolecule.com As such, it can act as a competitive inhibitor, binding to the Grb2 SH2 domain and preventing it from interacting with its natural targets like the phosphorylated EGFR. google.com By disrupting this key protein-protein interaction, the peptide can block downstream signaling cascades, such as the Ras-MAPK pathway, which are often hyperactivated in cancer. nih.gov

This principle forms the basis for designing therapeutic agents. While the peptide itself may have limited utility in a clinical setting due to poor cell permeability and stability, it serves as a crucial lead compound. Medicinal chemists can modify the peptide structure to create smaller, more stable, and cell-permeable molecules (peptidomimetics) that retain the ability to bind to the target SH2 domain with high affinity and specificity. researchgate.net For example, research has shown that phosphopeptides based on the sequence surrounding Tyr1068 of EGFR can inhibit the interaction between phosphorylated EGFR and Grb2. google.com

The specificity of this interaction is critical; the asparagine residue at the pTyr+2 position is considered essential for recognition by the Grb2 SH2 domain. nih.gov This highlights the importance of the specific sequence found in H-Tyr(PO3H2)-Val-Asn-Val-OH for designing targeted inhibitors.

Advancements in Phosphoproteomics Techniques through Phosphopeptide Standards and Libraries

Phosphoproteomics, the large-scale study of protein phosphorylation, relies heavily on mass spectrometry (MS). A major challenge in this field is the accurate identification and quantification of phosphorylation sites from highly complex biological samples. Synthetic phosphopeptides with a defined sequence and phosphorylation state, such as H-Tyr(PO3H2)-Val-Asn-Val-OH, are indispensable as standards to address this challenge.

These standards serve several critical functions:

Method Development and Optimization: They are used to develop and fine-tune MS methods for phosphopeptide analysis, including fragmentation techniques (e.g., CID, HCD, ETD) that help pinpoint the exact location of the phosphate group.

Quality Control and Calibration: They serve as quality control standards to ensure the performance and calibration of mass spectrometers over time. By analyzing a known phosphopeptide, researchers can verify instrument sensitivity, mass accuracy, and fragmentation efficiency.

Validation of Identifications: When a new phosphopeptide is identified in a complex mixture by a database search algorithm, its fragmentation pattern can be compared to that of a synthetic standard to confirm the identification with high confidence.

Quantitative Analysis: Stable isotope-labeled versions of synthetic phosphopeptides can be synthesized and spiked into biological samples as internal standards for accurate quantification of the corresponding endogenous phosphopeptide.

The synthesis of phosphopeptides can be achieved through various methods, including solid-phase peptide synthesis (SPPS) that incorporates a pre-phosphorylated amino acid like Fmoc-Tyr(PO3H2)-OH. core.ac.ukresearchgate.net The availability of high-purity synthetic phosphopeptides has been a cornerstone for improving the reliability and scope of phosphoproteomic studies, enabling deeper insights into the architecture and dynamics of cellular signaling networks.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing H-Tyr(PO3H2)-Val-Asn-Val-OH and ensuring phosphorylation efficiency?

- Methodology : Solid-phase peptide synthesis (SPPS) is typically employed, with phosphorylation introduced via phosphoramidite chemistry or post-synthetic modification using reagents like HP(O)(OEt)₂ and HC(OEt)₃. Reaction temperature critically influences phosphorylation efficiency; for example, higher temperatures (130°C) favor diphosphonic acid formation, while lower temperatures (80°C) yield monophosphorylated products . Post-synthesis purification via reverse-phase HPLC (≥95% purity) and structural validation using mass spectrometry (MS) and ³¹P-NMR are essential to confirm phosphorylation sites .

Q. What analytical techniques are essential for confirming the structural integrity of H-Tyr(PO3H2)-Val-Asn-Val-OH?

- Methodology :

- Mass Spectrometry (MS) : Determines molecular weight (e.g., calculated vs. observed m/z) and phosphorylation stoichiometry.

- NMR Spectroscopy : ¹H and ³¹P-NMR identify phosphorylation sites and confirm backbone sequence.

- HPLC : Ensures purity (>98% recommended for functional assays).

- Phospho-Specific Antibodies : Validate phosphorylation in immunoblotting or ELISA .

Q. How should H-Tyr(PO3H2)-Val-Asn-Val-OH be stored to maintain stability?

- Methodology : Store lyophilized peptide at -80°C to -20°C to prevent hydrolysis of the phosphotyrosine residue. For in vitro studies, reconstitute in phosphatase inhibitor-containing buffers (e.g., 1 mM sodium orthovanadate) to preserve phosphorylation integrity. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers address discrepancies in reported phosphorylation efficiencies during synthesis?

- Methodology : Optimize reaction conditions (temperature, solvent, catalyst) based on kinetic studies. For instance, comparative experiments at 80°C vs. 130°C reveal temperature-dependent phosphorylation patterns . Use orthogonal protection strategies (e.g., tert-butyl for tyrosine hydroxyl groups) to minimize side reactions. Document batch-specific yields and characterize intermediates via LC-MS to identify critical failure points .

Q. What strategies are recommended for studying the peptide's interaction with SH2 domains or similar phosphotyrosine-binding modules?

- Methodology :

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) using immobilized SH2 domains.

- Competitive Binding Assays : Compare with known ligands (e.g., Ac-Tyr(PO3H2)-Glu-Glu-Ile-Glu-OH, IC50 ≈1 µM for src SH2) .

- Mutagenesis : Map binding interfaces by altering SH2 domain residues (e.g., Arg/Lys mutations) and assess binding via fluorescence polarization .

Q. What in vitro models are suitable for assessing the peptide's role in vascular smooth muscle cell (VSMC) regulation?

- Methodology :

- Primary VSMC Cultures : Treat cells with 0.1–10 µM peptide and measure contraction (collagen gel assays) or hypertrophy (cell size via microscopy).

- Signaling Pathway Analysis : Use Western blotting to assess MAPK/ERK activation or qPCR for hypertrophy markers (e.g., ANP, BNP).

- Calcium Imaging : Monitor intracellular Ca²⁺ flux to evaluate contraction pathways .

Data Contradictions and Resolution

Q. How to resolve conflicting data on the peptide’s bioactivity across different studies?

- Methodology :

- Batch Variability Analysis : Compare peptide purity, phosphorylation stoichiometry, and storage conditions between studies.

- Dose-Response Curves : Establish EC50/IC50 values under standardized conditions (e.g., pH 7.4, 37°C).

- Orthogonal Assays : Validate findings using multiple techniques (e.g., SPR for binding vs. functional assays in VSMCs) .

Functional and Mechanistic Insights

Q. What computational tools can predict the peptide’s interaction with tyrosine kinases or phosphatases?

- Methodology :

- Molecular Docking : Use AutoDock or Schrödinger Suite to model peptide binding to kinase active sites (e.g., PDB: 1T46 for src kinase).

- MD Simulations : Simulate binding stability over 100+ ns to assess conformational changes.

- Phosphorylation Site Prediction : Tools like NetPhos 3.0 or GPS 5.0 identify potential regulatory residues .

Experimental Design Considerations

Q. How to design a robust dose-response experiment for this peptide in cell-based assays?

- Methodology :

- Range-Finding Tests : Start with 0.1–100 µM to identify active concentrations.

- Controls : Include non-phosphorylated analogs (e.g., H-Tyr-Val-Asn-Val-OH) to confirm phosphorylation-dependent effects.

- Time-Course Analysis : Measure responses at 0, 6, 12, and 24 hours to capture transient vs. sustained effects .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.